molecular formula C8H13B B1336682 1-(Bromomethyl)-4-methylidenecyclohexane CAS No. 76825-09-7

1-(Bromomethyl)-4-methylidenecyclohexane

Cat. No. B1336682
CAS RN: 76825-09-7
M. Wt: 189.09 g/mol
InChI Key: HNICCJHRSDHCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-methylidenecyclohexane, also known as 1-bromo-4-methylcyclohexane, is a cycloalkane compound with a bromine atom attached to the first carbon atom. It is an important intermediate in the synthesis of many compounds and is used in a variety of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(Bromomethyl)-4-methylidenecyclohexane.

Scientific Research Applications

Synthesis of Block Copolymers

“1-(Bromomethyl)-4-methylidenecyclohexane” can be utilized in the synthesis of block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process allows for the creation of poly(styrene-b-methyl methacrylate) block copolymers, which have significant potential in creating materials with tailored properties for specific applications.

Preparation of α,β-Unsaturated Aldehydes

This compound is instrumental in the preparation of α,β-unsaturated aldehydes . These aldehydes are crucial intermediates in organic synthesis, leading to a variety of end products such as pharmaceuticals, agrochemicals, and flavors.

Synthesis of Heterocycles

The versatility of “1-(Bromomethyl)-4-methylidenecyclohexane” extends to the synthesis of heterocyclic compounds. Heterocycles are the backbone of many drugs and are vital in medicinal chemistry.

Alkylating Agent in Peptide Synthesis

As an alkylating agent, this compound can be used in peptide synthesis. This application is particularly important in the development of new therapeutic peptides and proteins.

Reagent in Amide Synthesis

It serves as a reagent in the synthesis of amides. Amides are prevalent in a wide range of chemical products, including polymers and pharmaceuticals.

Catalyst for Polymer Synthesis

Lastly, “1-(Bromomethyl)-4-methylidenecyclohexane” can act as a catalyst in the synthesis of polymers. This role is crucial in polymer chemistry, where the control of the reaction process is essential for obtaining desired material characteristics.

properties

IUPAC Name

1-(bromomethyl)-4-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICCJHRSDHCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438871
Record name 1-(bromomethyl)-4-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-methylidenecyclohexane

CAS RN

76825-09-7
Record name 1-(bromomethyl)-4-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.